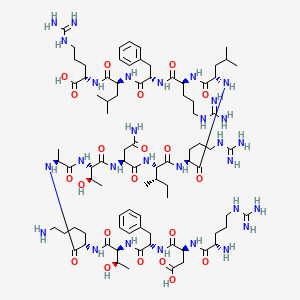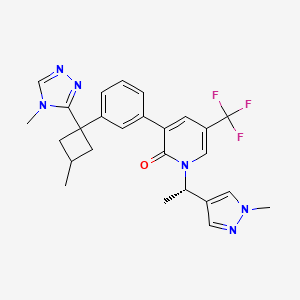
Cbl-b-IN-16
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cbl-b-IN-16 is a small molecule inhibitor that targets the Casitas B-lineage lymphoma-b protein, which is a member of the RING-type E3 ubiquitin ligases. This compound has shown potential in cancer immunotherapy by promoting immune responses against tumors. It is known for its ability to inhibit the negative regulatory effects of the Casitas B-lineage lymphoma-b protein on immune cells, thereby enhancing the activity of T cells and natural killer cells .
Vorbereitungsmethoden
The synthesis of Cbl-b-IN-16 involves the preparation of novel lactams. The synthetic route includes the formation of a five-membered heteroaryl ring, which is optionally substituted by various groups such as alkyl, cycloalkyl, aryl, or haloalkyl. The reaction conditions typically involve the use of halogen, alkyl, cyano, hydroxyl, alkoxy, and haloalkyl groups. The preparation process also includes the use of specific reagents and conditions to achieve the desired chemical structure .
Analyse Chemischer Reaktionen
Cbl-b-IN-16 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Wissenschaftliche Forschungsanwendungen
Cbl-b-IN-16 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of the Casitas B-lineage lymphoma-b protein in various chemical reactions and pathways.
Biology: It is used to investigate the biological functions of the Casitas B-lineage lymphoma-b protein in immune cells, particularly T cells and natural killer cells.
Medicine: It has shown potential in cancer immunotherapy by enhancing the immune response against tumors. It is being studied for its ability to reverse immunosuppression in the tumor microenvironment and promote tumor regression.
Wirkmechanismus
Cbl-b-IN-16 exerts its effects by inhibiting the activity of the Casitas B-lineage lymphoma-b protein. This protein is involved in the ubiquitination and degradation of receptor tyrosine kinases, which are important for the regulation of immune cell activity. By inhibiting the Casitas B-lineage lymphoma-b protein, this compound enhances the activity of T cells and natural killer cells, promoting an immune response against tumors. The compound interacts with the tyrosine kinase binding domain and the linker helix region of the Casitas B-lineage lymphoma-b protein, locking it in an inactive conformation .
Vergleich Mit ähnlichen Verbindungen
Cbl-b-IN-16 is unique compared to other similar compounds due to its specific mechanism of action and its ability to enhance immune responses against tumors. Similar compounds include:
Nx-1607: Another small molecule inhibitor of the Casitas B-lineage lymphoma-b protein, currently in phase I clinical trials for advanced solid tumor malignancies.
This compound stands out due to its specific interaction with the Casitas B-lineage lymphoma-b protein and its potential in cancer immunotherapy.
Eigenschaften
Molekularformel |
C26H27F3N6O |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
3-[3-[3-methyl-1-(4-methyl-1,2,4-triazol-3-yl)cyclobutyl]phenyl]-1-[(1S)-1-(1-methylpyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-one |
InChI |
InChI=1S/C26H27F3N6O/c1-16-10-25(11-16,24-32-30-15-33(24)3)20-7-5-6-18(8-20)22-9-21(26(27,28)29)14-35(23(22)36)17(2)19-12-31-34(4)13-19/h5-9,12-17H,10-11H2,1-4H3/t16?,17-,25?/m0/s1 |
InChI-Schlüssel |
QRNMXYQPWPALPI-SFFMRIQBSA-N |
Isomerische SMILES |
CC1CC(C1)(C2=CC=CC(=C2)C3=CC(=CN(C3=O)[C@@H](C)C4=CN(N=C4)C)C(F)(F)F)C5=NN=CN5C |
Kanonische SMILES |
CC1CC(C1)(C2=CC=CC(=C2)C3=CC(=CN(C3=O)C(C)C4=CN(N=C4)C)C(F)(F)F)C5=NN=CN5C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


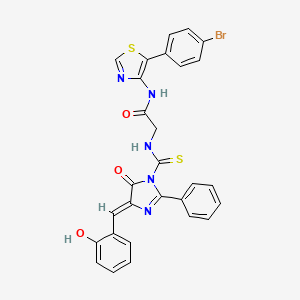
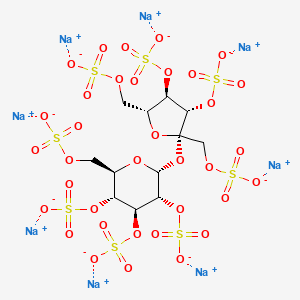

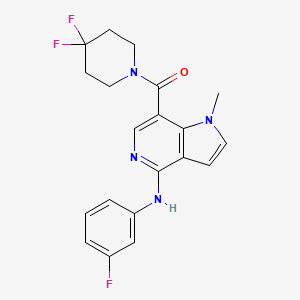
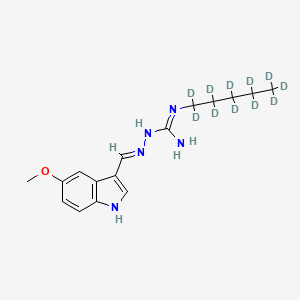
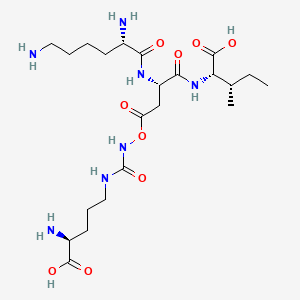
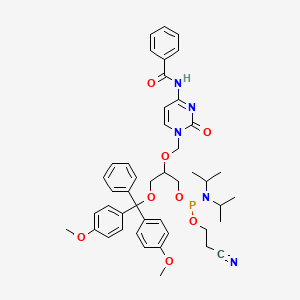
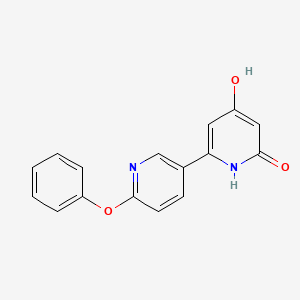
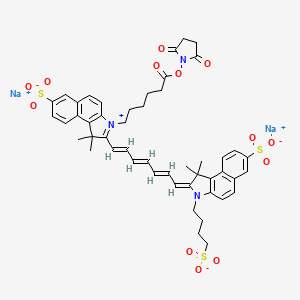

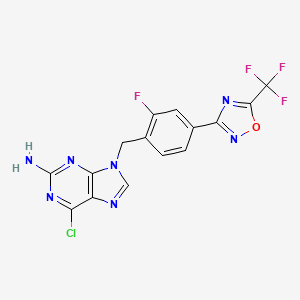
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
